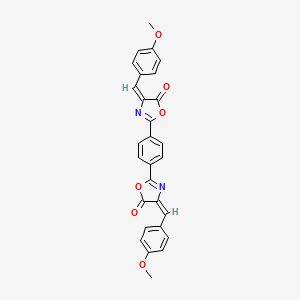
5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis(4-((4-methoxyphenyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] is a complex organic compound with the molecular formula C28H20N2O6 and a molecular weight of 480.48 g/mol . This compound is characterized by its unique structure, which includes two oxazolone rings connected by a phenylene bridge and substituted with methoxyphenyl groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] typically involves the reaction of 4-methoxybenzaldehyde with 1,4-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the oxazolone rings. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Chemical Reactions Analysis
2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] can be compared with other similar compounds, such as:
4,4’-Methylenebis(2-methylphenol): This compound has a similar phenylene bridge but different substituents, leading to distinct chemical properties and applications.
2,2’-Bis(4-hydroxyphenyl)propane:
4,4’-Diaminodiphenylmethane: This compound has a similar phenylene bridge but different functional groups, leading to different chemical behavior and applications.
Properties
CAS No. |
51202-86-9 |
|---|---|
Molecular Formula |
C28H20N2O6 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-2-[4-[(4E)-4-[(4-methoxyphenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H20N2O6/c1-33-21-11-3-17(4-12-21)15-23-27(31)35-25(29-23)19-7-9-20(10-8-19)26-30-24(28(32)36-26)16-18-5-13-22(34-2)14-6-18/h3-16H,1-2H3/b23-15+,24-16+ |
InChI Key |
XZRFHDOOIZDXFC-DFEHQXHXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/N=C(OC2=O)C3=CC=C(C=C3)C4=N/C(=C/C5=CC=C(C=C5)OC)/C(=O)O4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC(=CC5=CC=C(C=C5)OC)C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



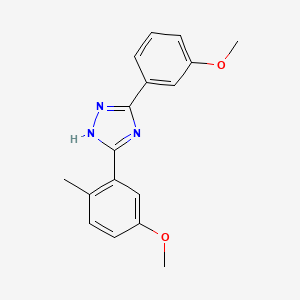

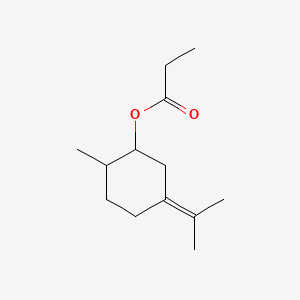
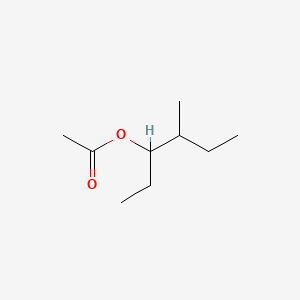
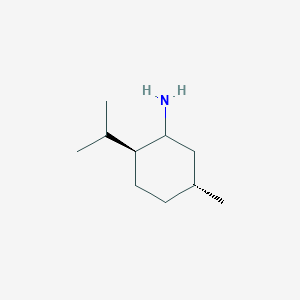
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
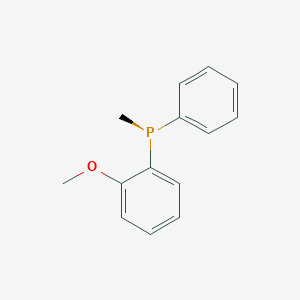
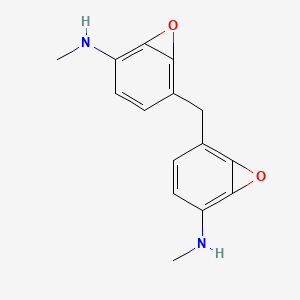
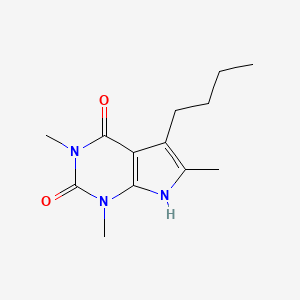
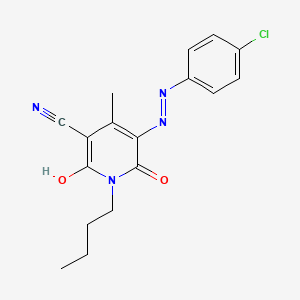
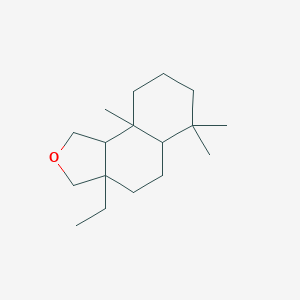
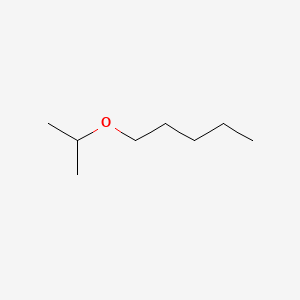
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
